5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of I-AB-MECA involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Nucleophilic substitution: The reaction of 4-amino-3-iodobenzylamine with 6-chloropurine riboside to form the intermediate compound.
Methylation: The intermediate is then methylated using methyl iodide to produce the final product, I-AB-MECA
Chemical Reactions Analysis
I-AB-MECA undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
I-AB-MECA has a wide range of scientific research applications:
Chemistry: It is used as a reference standard for radioiodinated compounds in binding assays.
Biology: It serves as a tool to study the A3 adenosine receptor’s role in various biological processes.
Medicine: I-AB-MECA is being investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders
Mechanism of Action
I-AB-MECA exerts its effects by selectively binding to the A3 adenosine receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways lead to various cellular responses, such as anti-inflammatory and anti-proliferative effects .
Comparison with Similar Compounds
I-AB-MECA is compared with other A3 adenosine receptor agonists, such as Cl-IB-MECA and IB-MECA. While all these compounds target the same receptor, I-AB-MECA is unique due to its high affinity and selectivity for the A3 receptor. Similar compounds include:
Cl-IB-MECA: A chlorinated analogue with similar biological activity.
IB-MECA: The parent compound with slightly different pharmacokinetic properties
These comparisons highlight I-AB-MECA’s unique properties, making it a valuable tool in both research and potential therapeutic applications.
Biological Activity
5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide is a complex organic compound with significant potential in pharmacology, particularly in its interaction with adenosine receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20IN7O4, featuring a purine base, hydroxyl groups, and an iodine-substituted amino group. Its unique structure allows for specific interactions with biological targets, particularly the A3 adenosine receptor.
This compound acts primarily as an agonist for the A3 adenosine receptor. Upon binding to this receptor, it influences various biochemical pathways, including:
- Activation of ERK1/2 signaling pathways : This is crucial for cellular responses such as proliferation and survival.
- Modulation of inflammatory responses : The A3 receptor is known to play a role in anti-inflammatory effects.
Biological Activity
Research indicates that this compound exhibits competitive antagonism at the A3 receptor. Binding assays have shown that it can effectively inhibit receptor activity under certain conditions.
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations can influence biological activity:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
I-B-Meca | Iodinated benzyl group | A3 adenosine receptor agonist | Cardioprotective effects |
2-Cl-I-B-Meca | Chlorinated derivative | Selective A3 receptor activity | Enhanced potency compared to I-B-Meca |
K18 | Isoxazole group | A3 receptor antagonist | Specific binding mode identified through mutagenesis studies |
Case Studies and Research Findings
- Study on Binding Affinity : In a study assessing the binding affinity of various compounds at the A3 receptor, it was found that this compound demonstrated a significantly higher affinity compared to traditional A3 agonists, indicating its potential for therapeutic applications in cardiovascular diseases .
- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery from ischemic injury, supporting its role as a potential therapeutic agent in conditions like myocardial infarction .
- Metabolomic Profiling : Recent metabolomic studies have indicated that this compound influences metabolic pathways linked to oxidative stress and inflammation, further emphasizing its multifaceted biological activity .
Safety and Toxicological Profile
Preliminary toxicological assessments suggest that this compound has a favorable safety profile. Studies indicate low bioaccumulation potential and no significant genotoxicity concerns when administered within therapeutic ranges .
Properties
IUPAC Name |
5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGOEBMHHXYBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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